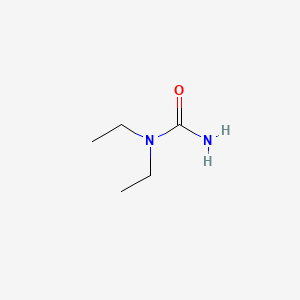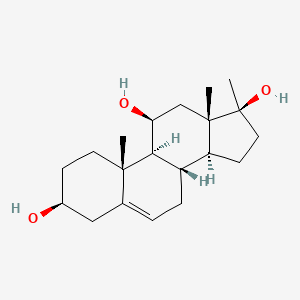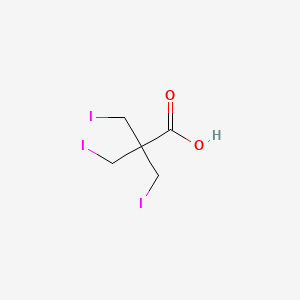
Metabutoxycaine
Übersicht
Beschreibung
Metabutoxycain, das unter dem Handelsnamen Primacain vermarktet wird, ist ein Lokalanästhetikum, das hauptsächlich in der Zahnmedizin verwendet wird . Es ist bekannt für seine lang anhaltende Wirkung, die oft mindestens 12 Stunden nach der Injektion anhält . Die IUPAC-Bezeichnung der Verbindung lautet 2-Diethylaminoethyl-3-amino-2-butoxybenzoat, und sie hat die Summenformel C17H28N2O3 .
Herstellungsmethoden
Metabutoxycain kann durch verschiedene Synthesewege hergestellt werden. Eine übliche Methode umfasst die Veresterung von 3-Amino-2-butoxybenzoesäure mit 2-Diethylaminoethanol . Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter Rückflussbedingungen durchgeführt. Industrielle Produktionsmethoden können effizientere katalytische Prozesse und optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren .
Chemische Reaktionsanalyse
Metabutoxycain durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Metabutoxycain kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können Metabutoxycain in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Amino- und Ester-Funktionellen Gruppen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Metabutoxycain, wie z. B. seine Amin- und Esterderivate .
Vorbereitungsmethoden
Metabutoxycaine can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-2-butoxybenzoic acid with 2-diethylaminoethanol . The reaction typically requires an acid catalyst and is carried out under reflux conditions. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Metabutoxycaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions include various derivatives of this compound, such as its amine and ester derivatives .
Wissenschaftliche Forschungsanwendungen
Metabutoxycain hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Veresterung und Aminreaktionen verwendet.
Biologie: Forscher verwenden Metabutoxycain, um seine Auswirkungen auf Nervenzellen und sein Potenzial als Lokalanästhetikum zu untersuchen.
Wirkmechanismus
Metabutoxycain übt seine Wirkung aus, indem es Natriumkanäle in Nervenzellen blockiert und so die Einleitung und Ausbreitung von Nervenimpulsen verhindert . Diese Wirkung führt zu einer lokalen Betäubung und Schmerzlinderung. Zu den molekularen Zielen von Metabutoxycain gehören spannungsgesteuerte Natriumkanäle, die für die Leitung von Nervensignalen unerlässlich sind .
Wirkmechanismus
Metabutoxycaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses . This action results in localized numbness and pain relief. The molecular targets of this compound include voltage-gated sodium channels, which are essential for the conduction of nerve signals .
Vergleich Mit ähnlichen Verbindungen
Metabutoxycain ähnelt anderen Lokalanästhetika wie Lidocain, Bupivacain und Procain. Es zeichnet sich durch seine lang anhaltende Wirkung und seine spezifische chemische Struktur aus . Im Gegensatz zu Lidocain und Bupivacain hat Metabutoxycain eine Butoxygruppe, die an seinen aromatischen Ring gebunden ist, was zu seiner verlängerten Wirkdauer beiträgt .
Zu ähnlichen Verbindungen gehören:
Lidocain: Ein weit verbreitetes Lokalanästhetikum mit einer kürzeren Wirkdauer als Metabutoxycain.
Bupivacain: Bekannt für seine lang anhaltende Wirkung, jedoch mit einer anderen chemischen Struktur.
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQWYEFHNLTPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189787 | |
| Record name | Metabutoxycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3624-87-1 | |
| Record name | Metabutoxycaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3624-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metabutoxycaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metabutoxycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METABUTOXYCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMV9L2WT8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexyl 16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1203166.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)







![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)




